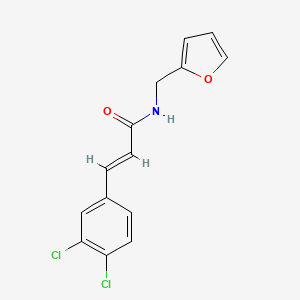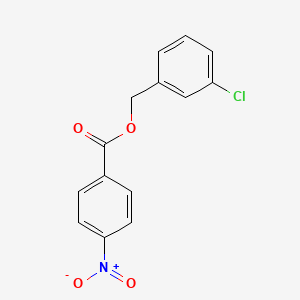![molecular formula C16H15FN2O2S B5769154 2-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5769154.png)
2-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carbamothioyl group attached to a benzamide core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with 2-hydroxy-4,5-dimethylphenyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides under basic conditions.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include amines.
- Substitution products include various derivatives depending on the nucleophile used.
科学的研究の応用
2-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 2-fluoro-N-(2-hydroxyphenyl)benzamide
- 2-fluoro-N-(4-methylphenyl)benzamide
- 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide
Comparison: Compared to similar compounds, 2-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and may improve its stability and reactivity in various chemical reactions.
特性
IUPAC Name |
2-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-9-7-13(14(20)8-10(9)2)18-16(22)19-15(21)11-5-3-4-6-12(11)17/h3-8,20H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCKTBWOAZMTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B5769082.png)


![1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea](/img/structure/B5769104.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5769113.png)
![2-[(4-methoxyphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5769134.png)

![3-(4-chlorobenzyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5769147.png)

![4-{[(4-Methoxyphenoxy)acetyl]amino}phenyl propanoate](/img/structure/B5769160.png)

![3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B5769172.png)
![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)

